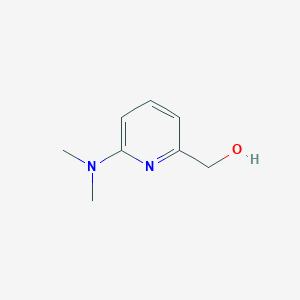

2-(6-Amino-1h-indol-3-yl)acetonitrile

Vue d'ensemble

Description

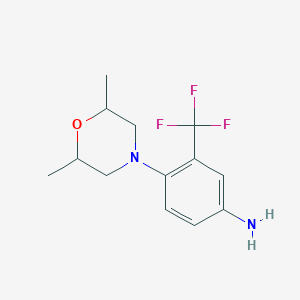

“2-(6-Amino-1h-indol-3-yl)acetonitrile” belongs to the class of organic compounds known as indoles . These compounds contain an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . This compound holds immense potential in research, aiding advancements in various fields such as medicine, material sciences, and organic synthesis.

Synthesis Analysis

The synthesis of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been explored in various studies. For instance, Naidu et al. explored the one-pot three-component reaction of 2-cyano-3-(1 H-indol-3-yl)-pent-2-enedinitrile or ethyl-2,4-dicyano-3-(1 H-indol-3-yl)but-2-enoate derivative .Molecular Structure Analysis

The molecular structure of “2-(6-Amino-1h-indol-3-yl)acetonitrile” has been studied using various spectroscopic techniques . The absorption of this compound in various solvents corresponds to S0 → S1 transitions and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(6-Amino-1h-indol-3-yl)acetonitrile” have been studied. Both the fluorophores exhibit high fluorescence quantum yield ( Φf = <0.6) and good thermal stability ( Td10 = <300 °C) .Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Activities

2-(6-Amino-1h-indol-3-yl)acetonitrile derivatives have been explored for their antimicrobial and anti-inflammatory properties. Gadegoni and Manda (2013) synthesized novel compounds containing this structure, which showed significant activity against Gram-positive and Gram-negative bacteria, and demonstrated anti-inflammatory effects (Gadegoni & Manda, 2013).

Plant Hormone Synthesis

This compound plays a role in the biosynthesis of indole-3-acetic acid, a crucial plant hormone. Kobayashi et al. (1993) studied the enzymatic process converting indole-3-acetonitrile to indole-3-acetic acid, highlighting its importance in plant physiology (Kobayashi et al., 1993).

Novel Synthesis Methods

Research by Reddy et al. (2011) and Fatma et al. (2014) involved synthesizing new compounds with 2-(6-Amino-1h-indol-3-yl)acetonitrile, exploring its use in creating antibacterial and antifungal agents, and developing eco-friendly synthesis methods in aqueous micellar medium (Reddy et al., 2011), (Fatma et al., 2014).

Development of Research Tools

Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for the design of research tools, including immobilized forms and molecular probes, using a modified version of 2-(6-Amino-1h-indol-3-yl)acetonitrile (Ilić et al., 2005).

Synthesis of Novel Compounds

Several studies have focused on synthesizing novel compounds using 2-(6-Amino-1h-indol-3-yl)acetonitrile. This includes work by Opatz and Ferenc (2004), who used it in a three-component condensation process to create new isoindolinones (Opatz & Ferenc, 2004), and Maklakov et al. (2002), who developed methods for producing derivatives at specific positions on the indole ring (Maklakov et al., 2002).

Antibacterial and Antifungal Properties

Research by Bingul et al. (2019) and Behbehani et al. (2011) highlighted the synthesis of compounds with 2-(6-Amino-1h-indol-3-yl)acetonitrile, demonstrating their potential as antioxidants and their antibacterial and antifungal properties (Bingul et al., 2019), (Behbehani et al., 2011).

Orientations Futures

The future directions of “2-(6-Amino-1h-indol-3-yl)acetonitrile” research are promising. This compound has been used in the fabrication of OLED devices, showing electroluminescence at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% . This suggests potential applications in the field of organic electronics.

Propriétés

IUPAC Name |

2-(6-amino-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-4-3-7-6-13-10-5-8(12)1-2-9(7)10/h1-2,5-6,13H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDQQJHSRVEGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Amino-1h-indol-3-yl)acetonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)

![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)

![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)